molecular formula C12H16N2 B11826912 1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine

1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine

Cat. No.: B11826912
M. Wt: 188.27 g/mol
InChI Key: XKMPTLWYFGAQEE-PQDIPPBSSA-N
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Description

1-[(1R,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanamine is a compound that belongs to the class of azabicyclohexanes This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.

Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of palladium catalysts and N-tosylhydrazones is favored due to the high yields and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine involves its interaction with sigma receptors . These receptors are involved in several physiological processes, including modulation of neurotransmitter release and regulation of ion channels. The compound’s binding to these receptors can influence various cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine is unique due to its conformationally restricted bicyclic structure. This restriction enhances its binding affinity and selectivity for sigma receptors compared to other similar compounds .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine

InChI

InChI=1S/C12H16N2/c13-7-12-6-10(12)11(14-8-12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2/t10?,11-,12-/m1/s1

InChI Key

XKMPTLWYFGAQEE-PQDIPPBSSA-N

Isomeric SMILES

C1C2[C@@]1(CN[C@@H]2C3=CC=CC=C3)CN

Canonical SMILES

C1C2C1(CNC2C3=CC=CC=C3)CN

Origin of Product

United States

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